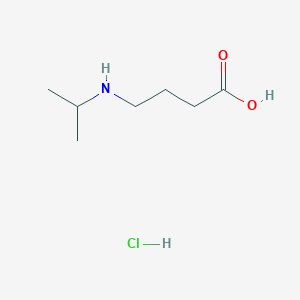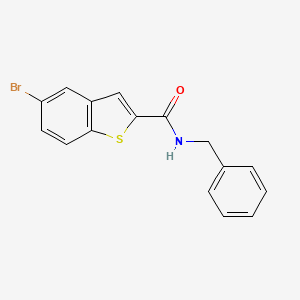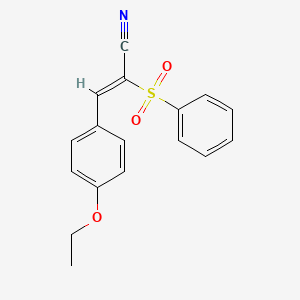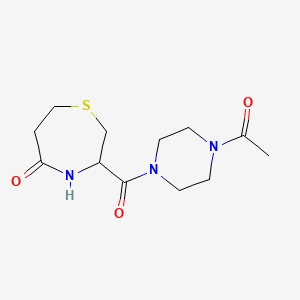![molecular formula C21H25N5O3 B2682855 8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-96-5](/img/structure/B2682855.png)
8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative. Purines are biologically significant and are found in many biological substances, including DNA and RNA. The presence of the imidazo group suggests that this compound might have significant biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The presence of the imidazo and purine rings would add to this complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and benzyl groups could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Properties
The synthesis and properties of mesoionic purinone analogs, including imidazo-pyrimidine-diones, showcase significant scientific interest due to their unique structural and chemical characteristics. These compounds have been studied for their potential in various biological activities. For example, the synthesis of mesoionic purinone analogs involves the preparation from amino-methylpyrimidin-ones, revealing insights into their tautomeric forms and hydrolytic ring-opening reactions, which are crucial for understanding their chemical behavior and potential application in medicinal chemistry (Coburn & Taylor, 1982).
Pharmacological Evaluation
Significant research has been conducted on imidazo-purine-dione derivatives to evaluate their pharmacological effects. Studies have synthesized a series of derivatives to explore their potential as ligands for serotonin receptors, showing promising anxiolytic and antidepressant activities in preclinical models. This research underscores the versatility of imidazo-purine-dione derivatives in drug discovery, particularly for neurological conditions (Zagórska et al., 2009).
Antimicrobial Activity
The design and synthesis of imidazole derivatives with antimycobacterial activity illustrate another avenue of research, aiming to mimic the structure of potent antimycobacterial purines. These studies demonstrate the potential of such derivatives in addressing infectious diseases by exploring different "spacers" between the imidazole and (hetero)aryl group, contributing to the development of new antimicrobial agents (Miranda & Gundersen, 2009).
Antiviral and Antihypertensive Activity
Further, the exploration of 7,8-polymethylenepurine derivatives for their antiviral and antihypertensive activities presents a significant interest in the potential therapeutic applications of these compounds. The synthesis approaches and biological evaluations provide a foundation for future drug development efforts targeting cardiovascular and viral diseases (Nilov et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-7-5-8-16(11-14)13-26-19(27)17-18(23(3)21(26)28)22-20-24(9-6-10-29-4)15(2)12-25(17)20/h5,7-8,11-12H,6,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHPOJCYYOKWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCOC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614584 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)
![N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2682773.png)

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)






![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)